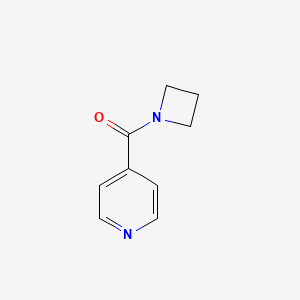

Azetidin-1-yl(pyridin-4-yl)methanone

描述

属性

IUPAC Name |

azetidin-1-yl(pyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9(11-6-1-7-11)8-2-4-10-5-3-8/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOWSRGSDHNKDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Coupling Approach

This method employs azetidine and pyridine-4-carbonyl chloride as starting materials. The reaction proceeds via nucleophilic acyl substitution, where the azetidine’s nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

Key Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acid chloride.

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

Example Protocol:

-

Dissolve pyridine-4-carbonyl chloride (1.2 equiv) in DCM under nitrogen.

-

Add azetidine (1.0 equiv) dropwise at 0°C.

-

Stir for 12–24 hours at room temperature.

-

Quench with water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield Optimization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Equivalents of TEA | 2.0–3.0 | Maximizes HCl scavenging |

| Reaction Time | 18–24 hours | Ensures complete conversion |

| Solvent Polarity | Low (DCM) | Prevents side reactions |

Azetidine Ring Construction

For substrates requiring custom functionalization, the azetidine ring may be synthesized de novo. A common route involves cyclization of γ-chloroamines under basic conditions:

Stepwise Mechanism:

-

Formation of γ-chloroamine: React 3-chloropropan-1-amine with pyridine-4-carbonyl chloride.

-

Cyclization: Treat with potassium carbonate (K₂CO₃) in acetonitrile at 60°C.

Challenges:

-

Ring Strain: Azetidine’s four-membered ring necessitates precise temperature control to avoid ring-opening.

-

Byproducts: Competing elimination reactions may form acrylamide derivatives.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors (CFRs) and catalytic protocols are increasingly adopted to address limitations of batch processes.

Continuous Flow Chemistry

CFRs enhance heat/mass transfer, critical for exothermic coupling reactions:

Advantages:

-

Throughput: 5–10 kg/day achievable with microreactor systems.

-

Safety: Reduced risk of thermal runaway compared to batch reactors.

Case Study:

A 2024 patent (EP4086245A1) describes a CFR-based synthesis using immobilized lipase catalysts to couple azetidine with pyridine-4-carboxylic acid, achieving 92% yield at 50°C.

Catalytic Methods

Transition-metal catalysts (e.g., Pd/Cu) enable milder conditions for carbonylative coupling:

Representative Reaction:

Conditions:

-

Catalyst Loading: 5 mol% Pd(OAc)₂, 10 mol% CuI.

-

Ligand: 1,10-Phenanthroline (2 equiv).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

Critical Data:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (d, 2H, Py-H), 4.30 (m, 4H, Azetidine-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.8 (C=O), 150.1 (Py-C), 52.3 (Azetidine-C) |

| HRMS (ESI+) | [M+H]⁺ calcd. for C₉H₁₀N₂O: 163.0866; found: 163.0869 |

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Coupling | 75–85 | 95–98 | Moderate |

| Azetidine Cyclization | 60–70 | 90–95 | Low |

| Catalytic Carbonylation | 80–90 | 97–99 | High |

Trade-offs:

化学反应分析

Types of Reactions

Azetidin-1-yl(pyridin-4-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to modify the nitrogen-containing rings.

Substitution: The azetidine and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols

科学研究应用

Azetidin-1-yl(pyridin-4-yl)methanone has several applications in scientific research:

作用机制

The mechanism of action of azetidin-1-yl(pyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable and uniquely reactive under appropriate conditions . This reactivity allows it to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

相似化合物的比较

Table 1: Structural Features of Azetidin-1-yl(pyridin-4-yl)methanone and Analogs

Key Observations:

- Pyridine Position : Pyridin-4-yl (para-substituted) vs. pyridin-3-yl (meta-substituted) alters electronic distribution; para-substitution may enhance symmetry and dipole interactions in biological targets .

- Substituent Effects : Bulky groups (e.g., 4-chlorophenyl in ) or fused heterocycles (e.g., pyrido-pyrimidine in ) modulate solubility and target specificity.

常见问题

Q. Example Route

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., ¹H/¹³C NMR for azetidine ring protons at δ 3.5–4.5 ppm) .

- HPLC-MS : Monitors reaction progress and purity (>95% purity threshold for biological assays) .

- X-ray Crystallography : Resolves stereochemistry in chiral analogs .

Advanced: How can researchers optimize synthesis routes to address low yields in fluorinated derivatives?

Answer:

Low yields often arise from steric hindrance during fluorination. Mitigation strategies include:

- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .

- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance fluorinating agent reactivity .

- Computational modeling : Predict reactive intermediates using DFT to guide reagent selection .

Case Study : Fluorination of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone improved from 45% to 72% yield by switching to THF and TBAB .

Advanced: How do contradictory biological activity data arise for analogs, and how should they be resolved?

Answer:

Contradictions may stem from:

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

- Metabolic instability : Compare half-life in microsomal assays (e.g., human liver microsomes) .

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) across labs .

Example : A methylsulfonyl analog showed IC₅₀ = 50 nM in one study but 200 nM in another. Variability was traced to differences in ATP concentration during kinase profiling .

Advanced: What computational methods are suitable for predicting target interactions?

Answer:

- Molecular docking (AutoDock Vina) : Screens binding modes with kinase domains or GPCRs .

- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Relate substituent electronegativity (e.g., fluorine) to IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。